Ethyl[1-(4-methylphenyl)propyl]amine
Description
Ethyl[1-(4-methylphenyl)propyl]amine is a tertiary amine characterized by an ethyl group and a 1-(4-methylphenyl)propyl group bonded to a central nitrogen atom. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol (inferred from structural analogs in ).
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-ethyl-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-12(13-5-2)11-8-6-10(3)7-9-11/h6-9,12-13H,4-5H2,1-3H3 |
InChI Key |
GPQNRBJEJPCEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)NCC |
Origin of Product |
United States |
Preparation Methods
Deacylation of Acylated Intermediates in Alcoholic Solvents
Methodology:
A prominent approach involves starting from acylated intermediates, such as (R)-1-(4-methylphenyl)ethylamine derivatives, which are subjected to deacylation reactions in alcohol solvents. The process typically employs alkali metal hydroxides (e.g., sodium hydroxide) in C4-C10 monohydric alcohols like n-butanol, isobutanol, or n-amyl alcohol. The deacylation cleaves the acyl group, yielding the target amine.
- Solvent: n-Butanol or similar alcohols
- Catalyst: Alkali metal hydroxide (e.g., sodium hydroxide)
- Temperature: 100–170°C
- Post-treatment: Water washing, organic solvent removal via distillation, and vacuum rectification at 80–100°C to purify the amine
Research Data:
Experimental data from patents indicate high yields and purity using this method, with the process being straightforward and scalable. For example, the deacylation of N-acetyl derivatives in n-butanol at elevated temperatures effectively produces the desired amine with minimal by-products.
| Parameter | Range | Optimal Conditions | Reference |
|---|---|---|---|
| Solvent | C4-C10 alcohols | n-Butanol | |
| Temperature | 100–170°C | 120–160°C | |
| Post-treatment | Water wash, distillation | Vacuum distillation at 80–100°C |
Coupling of Aromatic Precursors with Alkylating Agents
Methodology:
Another route involves the coupling of aromatic compounds, such as p-methylacetophenone, with methyl or ethyl-formyl reagents under catalytic conditions. This process typically employs palladium catalysts under inert atmospheres to facilitate the formation of the carbon-nitrogen bond, followed by reduction steps.
- Catalyst: Palladium on carbon (Pd/C) or similar
- Reagents: Methyl or ethyl formyl reagents (e.g., methyl formate)
- Solvent: Organic solvents like ethanol or acetic acid
- Temperature: 100–160°C
- Atmosphere: Inert gas (nitrogen or argon)
Research Data:
This method allows for high selectivity and yields of the target amine, with the added benefit of being compatible with various functional groups. It is suitable for industrial scale-up due to the availability of reagents and catalysts.
| Parameter | Range | Optimal Conditions | Reference |
|---|---|---|---|
| Catalyst | Pd/C | 5–10% Pd | |
| Temperature | 100–160°C | 120°C | |
| Reaction Time | 4–8 hours | 6 hours |
Reductive Amination of Ketones
Methodology:
Reductive amination involves converting ketones, such as p-methylacetophenone, into primary amines via reaction with ammonia or primary amines, followed by reduction with hydride reagents like borane or sodium cyanoborohydride.
- Reagents: Ammonia or primary amines, hydride reducing agents
- Solvent: Tetrahydrofuran or ethanol
- Temperature: 0–80°C
- Catalyst: Acidic or basic conditions to facilitate imine formation
Research Data:
While effective, this route involves handling hazardous reagents and requires careful control of reaction conditions to prevent over-reduction or side reactions.
Summary of Preparation Methods
| Method | Advantages | Disadvantages | Suitable for |
|---|---|---|---|
| Deacylation in alcohols | Simple, high yield, scalable | Requires purification steps | Industrial production of acylated intermediates |
| Catalytic coupling | High selectivity, versatile | Catalyst cost, reaction optimization needed | Synthesis of aromatic amines |
| Reductive amination | Direct, straightforward | Hazardous reagents, over-reduction risk | Laboratory scale, small batches |
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(4-methylphenyl)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
Ethyl[1-(4-methylphenyl)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl[1-(4-methylphenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substitution : Replacing the 4-methyl group with electron-withdrawing groups (e.g., Cl in ) increases polarity and alters reactivity in electrophilic substitutions .
- Alkyl Chain Length : Longer chains (e.g., propyl vs. ethyl) enhance hydrophobicity, affecting solubility and membrane permeability in biological systems .
- Functional Groups: Addition of heterocycles (e.g., quinoline in ) introduces π-π stacking interactions, relevant for binding in drug design .
Physicochemical Properties
Data from analogs suggest trends:
- Boiling Points : Branched amines (e.g., Methyl(2-methylpropyl)amine in ) exhibit lower boiling points than linear analogs due to reduced intermolecular forces.
Biological Activity
Ethyl[1-(4-methylphenyl)propyl]amine, a compound belonging to the class of substituted phenethylamines, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interaction with neurotransmitter transporters, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a propylamine backbone with a 4-methylphenyl group, which contributes to its lipophilicity and potential receptor interactions.
Interaction with Neurotransmitter Transporters
Research indicates that compounds similar to this compound interact with various neurotransmitter transporters, particularly dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. A study on N-alkylated analogs of 4-methylamphetamine (4-MA), which includes structural similarities to this compound, demonstrated that these compounds inhibit the uptake at DAT, NET, and SERT. Lengthening the amine substituent from methyl to ethyl reduced potency at these transporters, indicating a structure-activity relationship that could be relevant for this compound as well .
Case Studies and Research Findings
- Dopaminergic Activity : The compound's interaction with dopamine transporters suggests potential stimulant effects. In vitro studies have shown that similar compounds can act as substrate-type releasers at DAT, which may lead to increased dopamine levels in synaptic clefts .
- Abuse Potential : Investigations into the abuse liability of 4-MA analogs indicate that modifications in the alkyl chain length significantly affect their stimulant properties. For instance, elongating the N-alkyl chain decreased abuse-related effects in vivo, paralleling reductions in DAT activity . This finding may imply that this compound could have a lower potential for abuse compared to shorter-chain analogs.
- Antimicrobial Activity : While primarily studied for its psychoactive properties, preliminary investigations into related compounds have indicated potential antimicrobial activity. Certain derivatives have shown significant inhibition against various bacterial strains, suggesting that modifications in the phenethylamine structure can lead to diverse biological effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key structural modifications and their associated biological activities:
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| This compound | Base compound | Potential stimulant effects via DAT |
| 1-(3-Fluorophenyl)ethylamine | Fluorine substitution | Altered receptor interactions |
| 1-(2-Chlorophenyl)ethylamine | Chlorine substitution | Distinct metabolic pathways |
| N-Methyl 4-MA | Methyl substitution | Efficacious substrate-type releaser at DAT |
These comparisons highlight how minor changes in molecular structure can lead to significant differences in pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
